![molecular formula C9H10ClNO3S B1601493 4-Propanamidobenzene-1-sulfonyl chloride CAS No. 7139-88-0](/img/structure/B1601493.png)
4-Propanamidobenzene-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as p-acetaminobenzenesulfonyl chloride, has been reported. The key step of production via the commonly used chlorosulfonic acid routine involves the use of a large amount of HSO3Cl, which results in serious environmental problems. An alternative process was investigated by partially substituting HSO3Cl with PCl5 as the chlorination agent .Molecular Structure Analysis
The molecular structure of 4-Propanamidobenzene-1-sulfonyl chloride can be determined using techniques such as X-ray crystallography . This technique provides atomic-level resolution of the molecular structure.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of sulfonimidates involves their formation from sulfur(II), sulfur(IV), and sulfur(VI) reagents . Another study reported an alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5 .Scientific Research Applications
Inhibition of Carbonic Anhydrase Isozymes
4-Propanamidobenzene-1-sulfonyl chloride derivatives have been explored for their potential as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. Studies have shown that biphenylsulfonamides, possibly including derivatives of 4-Propanamidobenzene-1-sulfonyl chloride, exhibit inhibitory action towards transmembrane, tumor-associated isozymes such as CA IX. These compounds display cytotoxic activity against human colon, lung, and breast cancer cell lines, suggesting their application in cancer therapy (Morsy et al., 2009).
Antimicrobial Activity
Novel sulfonamide derivatives synthesized from 4-Propanamidobenzene-1-sulfonyl chloride have shown significant antimicrobial activity. For instance, certain derivatives demonstrated efficacy against Gram-positive and Gram-negative bacteria, including strains of E. coli and B. subtilis. This highlights their potential as antibacterial agents, offering alternatives against resistant pathogens (Saleem et al., 2018).
Structural Studies
Gas-phase electron diffraction and quantum chemical studies have been conducted on molecules like 4-nitrobenzene sulfonyl chloride to understand their structural characteristics. Such research provides insights into the molecular structure and conformational properties of sulfonyl chloride derivatives, which is crucial for designing more effective drugs and materials (Petrov et al., 2009).
Catalytic and Synthetic Applications
4-Propanamidobenzene-1-sulfonyl chloride derivatives have been utilized in catalytic processes and organic synthesis. For example, the catalytic decarboxylative radical sulfonylation technique using sulfinates showcases the role of these derivatives in synthesizing sulfones, which are key motifs in pharmaceuticals and agrochemicals. This method underscores the broad substrate scope and functional group compatibility of sulfonyl chloride derivatives in the synthesis of complex molecules (He et al., 2020).
Mechanism of Action
While the specific mechanism of action for 4-Propanamidobenzene-1-sulfonyl chloride is not available, sulfonamides, a related class of compounds, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(propanoylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXFKWVEJWTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512556 | |
Record name | 4-Propanamidobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propanamidobenzene-1-sulfonyl chloride | |
CAS RN |
7139-88-0 | |
Record name | 4-Propanamidobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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